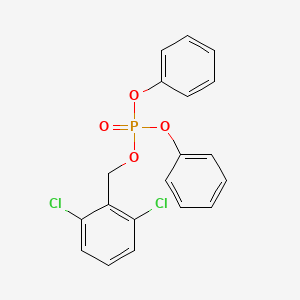
(2,6-Dichlorophenyl)methyl diphenyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dichlorophenyl)methyl diphenyl phosphate is an organophosphorus compound with the molecular formula C19H15Cl2O4P
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichlorophenyl)methyl diphenyl phosphate typically involves the reaction of 2,6-dichlorobenzyl chloride with diphenyl phosphate in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
2,6-Dichlorobenzyl chloride+Diphenyl phosphate→(2,6-Dichlorophenyl)methyl diphenyl phosphate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of efficient catalysts and solvents to enhance the reaction rate and yield. The product is then purified through various techniques such as recrystallization and chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
(2,6-Dichlorophenyl)methyl diphenyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated phosphates, as well as substituted derivatives with different functional groups.
科学研究应用
(2,6-Dichlorophenyl)methyl diphenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of (2,6-Dichlorophenyl)methyl diphenyl phosphate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids.
相似化合物的比较
Similar Compounds
- (2,4-Dichlorophenyl)methyl diphenyl phosphate
- (2,6-Dichlorophenyl)ethyl diphenyl phosphate
- (2,6-Dichlorophenyl)methyl diethyl phosphate
Uniqueness
(2,6-Dichlorophenyl)methyl diphenyl phosphate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
142209-23-2 |
|---|---|
分子式 |
C19H15Cl2O4P |
分子量 |
409.2 g/mol |
IUPAC 名称 |
(2,6-dichlorophenyl)methyl diphenyl phosphate |
InChI |
InChI=1S/C19H15Cl2O4P/c20-18-12-7-13-19(21)17(18)14-23-26(22,24-15-8-3-1-4-9-15)25-16-10-5-2-6-11-16/h1-13H,14H2 |
InChI 键 |
ODAHFKLFCQBEPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OP(=O)(OCC2=C(C=CC=C2Cl)Cl)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


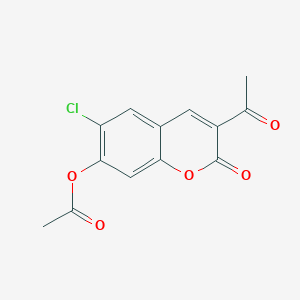
![N-Methyl-N-[3-(4-nitroanilino)propyl]formamide](/img/structure/B12551199.png)
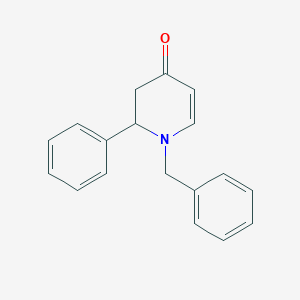
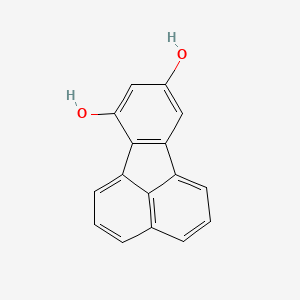
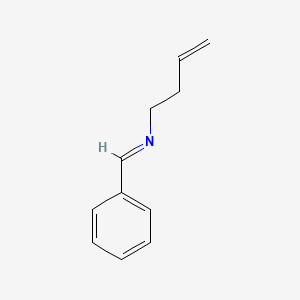
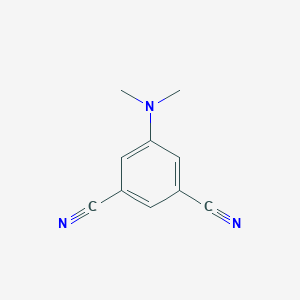
![5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one](/img/structure/B12551223.png)
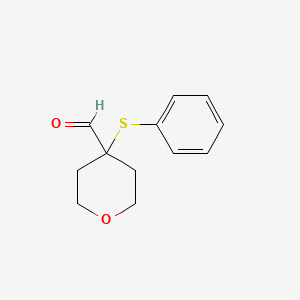
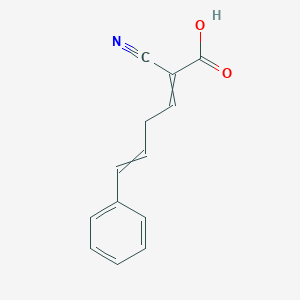
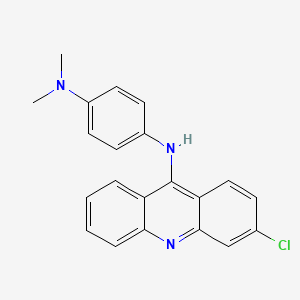


![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
![4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl](/img/structure/B12551280.png)
